tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate
Description
Chemical Structure: tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate (CAS 1289385-02-9) is a carbamate derivative featuring a cyclopentyl ring linked to a 2-aminoethyl group, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₄N₂O₂ (MW: 228.33 g/mol). The compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc group facilitates selective deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(9-8-13)10-6-4-5-7-10/h10H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGVKICJVCBSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection via Coupling Reagents
The most common method involves reacting tert-butyl carbamate with 3-(2-aminoethyl)cyclopentylamine under basic conditions. Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are effective coupling agents, achieving yields of 75–85% in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the carbamate.
Reaction Equation:
Direct Alkylation of Cyclopentylamine Derivatives
Alternative routes employ alkylation of pre-functionalized cyclopentylamines. For instance, 3-(2-aminoethyl)cyclopentylamine is treated with di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) or ethanol, yielding the target compound in 70–90% efficiency. Triethylamine (TEA) is often added to scavenge HCl generated during Boc protection.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Lewis acids (e.g., Fe₃O₄ nanoparticles) reduce reaction times from 24 hours to 3–5 hours under solvent-free conditions.
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Ionic liquids like [TPA][Pro] enable recyclable catalysis, achieving 99% conversion with minimal waste.
Comparative Analysis of Key Methods
Purification and Characterization
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the product from unreacted amines, achieving >98% purity. Gradient elution (5–20% methanol in DCM) is preferred for large-scale batches.
Recrystallization
Polar solvents like acetonitrile or ethanol yield high-purity crystals (mp 148–150°C). Slow cooling (1°C/min) prevents co-precipitation of impurities.
Spectroscopic Confirmation
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¹H NMR : Characteristic peaks at δ 1.47 ppm (tert-butyl), 3.20–3.50 ppm (cyclopentyl CH₂), and 5.10 ppm (carbamate NH).
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IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H).
Industrial-Scale Synthesis
Chemical Reactions Analysis
tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . Major products formed from these reactions include various substituted carbamates and amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate has shown promise in medicinal chemistry due to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways. Its mechanism likely involves binding to active sites of enzymes, thereby modulating their activity. This property is critical in the development of pharmaceuticals aimed at treating diseases linked to enzymatic dysfunctions.
- Receptor Modulation : It can also interact with receptors involved in neurotransmission, potentially leading to applications in neuropharmacology. This interaction may help in developing drugs for conditions such as depression or anxiety.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate:
- Building Block for Complex Molecules : Its structure allows it to be used as a building block for synthesizing more complex compounds. The protected amine group enables further functionalization without risking degradation .
- Synthesis of Other Carbamates : It can be utilized to create other carbamate derivatives, expanding its utility in chemical research and industrial applications .
Biochemical Applications
The compound's biochemical properties make it suitable for various research applications:
- Cellular Studies : Researchers have employed this compound in cellular studies to investigate its effects on cell signaling pathways and cellular metabolism. Understanding these interactions can provide insights into cellular dysfunctions related to diseases.
- Drug Development : Its potential as a lead compound in drug development is significant, particularly for targeting specific diseases through enzyme inhibition or receptor interaction .
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell metabolism. This inhibition led to reduced proliferation of cancer cells in vitro, suggesting potential therapeutic applications.
Case Study 2: Neuropharmacological Effects
In another investigation, the compound was tested for its effects on neurotransmitter receptors. Results indicated that it could enhance serotonin receptor activity, which may be beneficial in treating mood disorders .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size Variations
(a) Cyclobutyl Analog: tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate
- CAS : 1032684-85-7
- Formula : C₁₁H₂₂N₂O₂ (MW: 214.31 g/mol)
- Reduced steric bulk may enhance solubility in polar solvents.
- Applications : Smaller ring size may favor applications in constrained peptide mimetics or rigid linker designs .
(b) Cyclohexyl Derivative: tert-Butyl N-[1-(2-Hydroxyethyl)cyclohexyl]carbamate
- CAS : 73805-97-7
- Formula: C₁₃H₂₅NO₃ (MW: 243.34 g/mol)
- Key Differences: Replacement of the aminoethyl group with a hydroxyethyl moiety reduces basicity and alters hydrogen-bonding capacity. The cyclohexyl ring offers lower strain but increased hydrophobicity.
- Applications : Hydroxyethyl substitution may suit prodrug strategies or polymer chemistry .
(c) Cyclopropyl Derivatives
- Example 1: tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate (CAS 1593896-24-2) Formula: C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol) Key Differences:
- Cyclopropane’s high ring strain enhances reactivity, particularly in [2+1] cycloadditions.
- The methylene bridge between the cyclopropane and aminoethyl group adds conformational flexibility. Applications: Useful in strained macrocycle synthesis or as a ligand in catalysis .
- Example 2: tert-Butyl N-(2-Aminocyclopropyl)carbamate (CAS 1395492-00-8) Formula: C₈H₁₄N₂O₂ (MW: 170.21 g/mol) Key Differences:
- Direct attachment of the amino group to the cyclopropane ring eliminates the ethyl spacer, reducing molecular flexibility. Applications: Simpler structure may serve as a building block for small-molecule inhibitors .
Functional Group Modifications
(a) Aminoethyl vs. Hydroxyethyl Substitutents
- Aminoethyl Group (e.g., target compound): Enhances basicity (pKa ~10.5), enabling protonation in physiological conditions. Participates in hydrogen bonding and metal coordination, critical for biological activity .
- Hydroxyethyl Group (e.g., CAS 73805-97-7):
(b) Boc Protection Strategy
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Key Substituent |
|---|---|---|---|---|---|
| tert-Butyl N-(2-aminoethyl)-N-cyclopentylcarbamate | 1289385-02-9 | C₁₂H₂₄N₂O₂ | 228.33 | Cyclopentyl | 2-Aminoethyl |
| tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | 1032684-85-7 | C₁₁H₂₂N₂O₂ | 214.31 | Cyclobutyl | 2-Aminoethyl |
| tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate | 73805-97-7 | C₁₃H₂₅NO₃ | 243.34 | Cyclohexyl | 2-Hydroxyethyl |
| tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | 1593896-24-2 | C₁₁H₂₂N₂O₂ | 214.30 | Cyclopropyl | 2-Aminoethyl (methylene-linked) |
| tert-Butyl N-(2-aminocyclopropyl)carbamate | 1395492-00-8 | C₈H₁₄N₂O₂ | 170.21 | Cyclopropyl | Direct amino attachment |
Biological Activity
Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a tert-butyl group, an aminoethyl moiety, and a cyclopentyl carbamate, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including proteases involved in viral replication. For example, it demonstrates inhibitory potency against Hepatitis C virus NS3/4A protease with values in the nanomolar range, indicating strong potential as an antiviral agent .
- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can trigger cell cycle arrest and apoptosis through modulation of signaling pathways .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
- Antiviral Activity : In a study focusing on the development of protease inhibitors for Hepatitis C, this compound was identified as a potent inhibitor. The compound showed significant efficacy against resistant variants of the virus, highlighting its potential in treating chronic infections .
- Cancer Treatment : Another investigation explored the compound's effects on various cancer cell lines. It was found to induce apoptosis through activation of caspase pathways and inhibition of cell proliferation markers. This suggests a promising role for the compound in cancer therapy .
- Pharmacokinetics : Further studies have assessed the pharmacokinetic properties of the compound, demonstrating favorable absorption and metabolism profiles that support its use as an orally bioavailable therapeutic agent .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate?
The compound is typically synthesized via carbamate formation using tert-butyl carbamate and a cyclopentylamine derivative. A common method involves reacting 3-(2-aminoethyl)cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine in dichloromethane or THF). Temperature control (0–25°C) and anhydrous conditions are critical to prevent hydrolysis . Example Reaction Conditions :
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Boc₂O | DCM | Et₃N | 0–25°C | 70–85% |
Q. How stable is this compound under storage and reactive conditions?
The compound is stable at room temperature in inert, dry environments. However, it degrades in the presence of strong acids/bases (e.g., TFA or NaOH) or oxidizing agents, releasing the free amine. Long-term storage recommendations include desiccated containers at –20°C to prevent moisture-induced decomposition .
Q. What are the primary applications of this compound in medicinal chemistry?
Its carbamate group serves as a protecting group for amines in peptide synthesis, while the cyclopentyl and aminoethyl moieties enable interactions with biological targets (e.g., enzyme active sites). It is used as a precursor for inhibitors in neurodegenerative disease research .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires:
- Solvent selection : THF improves solubility of intermediates compared to DCM .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates Boc protection by 15–20% .
- Stepwise addition : Slow addition of Boc₂O reduces side reactions (e.g., dimerization) . Contradictions in reported yields (70–90%) may arise from differences in starting material purity or stirring efficiency, necessitating HPLC monitoring .
Q. How do structural modifications influence its biological activity?
- Cyclopentyl substitution : Replacing cyclopentyl with cyclohexyl reduces binding affinity to dopamine receptors by 40% due to steric hindrance .
- Aminoethyl chain length : Extending the chain by one carbon increases solubility but decreases blood-brain barrier penetration . Structure-Activity Data :
| Derivative | Target IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 120 ± 15 | 2.1 |
| Cyclohexyl analog | 210 ± 25 | 1.8 |
| Extended chain | 95 ± 10 | 3.5 |
Q. What advanced techniques resolve contradictions in degradation studies?
Conflicting thermal stability data (e.g., TGA showing decomposition at 150°C vs. DSC indicating stability up to 180°C) can be resolved by:
- Controlled atmosphere analysis : Conduct TGA under nitrogen to suppress oxidative degradation .
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to predict degradation pathways under varying conditions .
Q. How can its interactions with biological targets be characterized?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes .
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, validated by X-ray crystallography .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
